6α-Hydroxygliclazide

HPLC method validation bioanalytical chemistry metabolite profiling

6α-Hydroxygliclazide (CAS 174293-34-6, molecular formula C₁₅H₂₁N₃O₄S, molecular weight 339.41) is a defined monohydroxylated metabolite of the second-generation sulfonylurea oral hypoglycemic agent gliclazide. Hydroxylation occurs specifically at the 6α-position of the azabicyclooctyl ring, distinguishing it from the more abundant 6β-, 7α-, and 7β-hydroxylated isomers.

Molecular Formula C₁₅H₂₁N₃O₄S
Molecular Weight 339.41
Cat. No. B1163336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6α-Hydroxygliclazide
Molecular FormulaC₁₅H₂₁N₃O₄S
Molecular Weight339.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6α-Hydroxygliclazide Reference Standard: A Minor but Structurally Distinct Monohydroxylated Metabolite of Gliclazide for Pharmacokinetic Research and Analytical Method Validation


6α-Hydroxygliclazide (CAS 174293-34-6, molecular formula C₁₅H₂₁N₃O₄S, molecular weight 339.41) is a defined monohydroxylated metabolite of the second-generation sulfonylurea oral hypoglycemic agent gliclazide. Hydroxylation occurs specifically at the 6α-position of the azabicyclooctyl ring, distinguishing it from the more abundant 6β-, 7α-, and 7β-hydroxylated isomers [1]. Unlike the tolylmethylhydroxy and carboxy metabolites that arise from oxidation of the 4-methylphenyl ring, 6α-hydroxygliclazide belongs to the azabicyclooctyl ring-hydroxylated metabolite class, which collectively accounts for a portion of gliclazide elimination in vivo [2]. As a minor urinary metabolite, it serves as a critical analytical reference standard for cytochrome P450 reaction phenotyping studies and CYP2C9 pharmacogenetic investigations [3].

Why 6α-Hydroxygliclazide Cannot Be Substituted by 6β-Hydroxygliclazide or Other Gliclazide Metabolites in Regulated Bioanalytical Workflows


Isomeric gliclazide metabolites are not interchangeable. The α-orientation of the 6-hydroxyl group on the azabicyclooctyl ring imparts distinct stereochemical and physicochemical properties that directly affect analytical separation, glucuronidation susceptibility, and biological recognition [1]. Specifically, the β-hydroxy isomers (6β- and 7β-hydroxygliclazide) form glucuronide conjugates, whereas the α-hydroxy isomers do not, a difference driven by molecular conformation [2]. This has direct consequences for urinary metabolite profiling and pharmacokinetic interpretation. Furthermore, under standardized reversed-phase HPLC conditions, 6α-hydroxygliclazide elutes at a retention time of 4.58 min, distinct from 7β-hydroxygliclazide (4.40 min), 6β-hydroxygliclazide (5.55 min), and methylhydroxygliclazide (7.3 min), with the closely eluting 7β-isomer separated by only 0.18 minutes [3]. Substituting any other gliclazide metabolite reference standard for 6α-hydroxygliclazide risks misidentification in quantitative LC-MS/MS and HPLC-UV methods, potentially invalidating bioanalytical data in regulated pharmacokinetic studies and CYP2C9 phenotyping assays.

Quantitative Evidence Guide: Differentiation of 6α-Hydroxygliclazide from Closest Isomeric and Metabolic Analogs


HPLC Retention Time Differentiation Enables Unambiguous Chromatographic Resolution from Co-Eluting 7β-Hydroxygliclazide

Under standardized reversed-phase HPLC conditions (Ultrasphere ODS 5 μm, 4.6 mm × 25 cm column; mobile phase 5 mM acetate buffer pH 4.3:acetonitrile 70:30; flow rate 1.5 mL/min; UV detection 235 nm), 6α-hydroxygliclazide (6α-OHGz) elutes at a retention time of 4.58 min, which is 0.18 min later than 7β-hydroxygliclazide (4.40 min) and 0.97 min earlier than 6β-hydroxygliclazide (5.55 min) [1]. This retention time dataset provides a validated chromatographic fingerprint for unambiguous identification in human liver microsome incubation samples, where baseline resolution from the nearest-eluting isomer (7β-OHGz) must be confirmed for accurate quantification.

HPLC method validation bioanalytical chemistry metabolite profiling

Differential Detectability in Human Liver Microsomes: 6α-Hydroxygliclazide Is the Sole Major Ring-Hydroxylated Metabolite Not Quantifiable Under Standard Incubation Conditions

When gliclazide (400 μM) was incubated with human liver microsomes at 37°C for 90 min using an NADPH-regenerating system, only three of the four expected major metabolites could be quantified by HPLC: 7β-OHGz, 6β-OHGz, and Me-OH-Gz. The 6α-OHGz metabolite could not be measured in the microsomal incubation matrix, despite being detectable in the standard solution without microsomes [1]. This indicates that the formation rate of 6α-hydroxygliclazide in human liver microsomes falls below the validated lower limit of quantification for this HPLC method, distinguishing it from the other hydroxylated metabolites that formed at readily quantifiable levels.

drug metabolism human liver microsomes CYP450 reaction phenotyping

Stereochemistry-Dependent Glucuronidation: α-Hydroxy Metabolites Resist Phase II Conjugation, Unlike β-Hydroxy Counterparts

Early metabolic profiling in human volunteers following a 40 mg oral dose of gliclazide established that the molecular conformation of azabicyclooctyl ring-hydroxylated metabolites determines their susceptibility to glucuronide conjugation. Specifically, β-hydroxy groups at the 6β and 7β positions form glucuronide conjugates, whereas α-hydroxy groups do not [1]. This means 6α-hydroxygliclazide is excreted predominantly in its unconjugated form, while 6β-hydroxygliclazide is partially excreted as a glucuronide. This differential conjugation has direct implications for urinary metabolite quantification, since enzymatic or alkaline hydrolysis steps may be required to liberate 6β-hydroxygliclazide from its conjugate but are unnecessary for 6α-hydroxygliclazide measurement.

glucuronidation stereochemistry phase II metabolism

CYP2C9 Is the Principal Catalyst of Azabicyclooctyl Ring Hydroxylation: Relevance for 6α-Hydroxygliclazide Formation and Pharmacogenetic Variability

Reaction phenotyping using a panel of recombinant human P450 enzymes and selective chemical inhibitors demonstrated that CYP2C9 is the major enzyme responsible for all azabicyclooctyl ring hydroxylation pathways of gliclazide, including 6α-hydroxylation. Sulfaphenazole (a selective CYP2C9 inhibitor) suppressed microsomal 6β-OHGz formation by 87% and 7β-OHGz formation by 83%, confirming CYP2C9 dominance [1]. Although the study focused on 6β- and 7β-hydroxylation rather than 6α-hydroxylation, the strong CYP2C9 dependence of all ring-hydroxylation pathways—coupled with the fact that recombinant CYP2C9, CYP2C18, and CYP2C19 catalyzed all hydroxylation pathways—supports that 6α-hydroxygliclazide formation is also primarily CYP2C9-mediated [1]. Factors influencing CYP2C9 activity (genetic polymorphisms, drug-drug interactions) therefore represent the main source of variability in 6α-hydroxygliclazide pharmacokinetics.

CYP2C9 pharmacogenetics enzyme kinetics

Improved Intrinsic Solubility of Hydroxylated Gliclazide Metabolites Relative to Parent Drug: In Silico Evidence Supporting Superior Biopharmaceutical Properties

A comprehensive in silico pharmacoinformatic analysis of ten gut microbiota-produced gliclazide metabolites using VolSurf+ software demonstrated that all studied hydroxylated metabolites exhibited better intrinsic solubility than the parent drug gliclazide, which is noteworthy given that poor aqueous solubility is a known limiting factor for gliclazide bioavailability [1]. Among the six hydroxylated metabolites (M1–M6, which encompass the 6α-, 6β-, 7α-, and 7β-hydroxylated isomers), M1, M3, M4, and M5 displayed slightly better solubility compared to M2 and M6, with all six demonstrating the most pronounced polar and hydrophilic molecular descriptors [1]. Although the study does not individually identify which metabolite code corresponds to 6α-hydroxygliclazide, the class-level finding that ring-hydroxylated metabolites uniformly surpass the parent drug in intrinsic solubility supports the procurement of individual hydroxylated metabolite standards, including 6α-hydroxygliclazide, for further experimental solubility and permeability characterization.

intrinsic solubility in silico ADME drug metabolism

High-Impact Application Scenarios for 6α-Hydroxygliclazide Reference Standard in Drug Metabolism, Pharmacogenetic, and Bioanalytical Research


CYP2C9 Reaction Phenotyping and Pharmacogenetic Association Studies

6α-Hydroxygliclazide serves as a probe metabolite for CYP2C9 activity in human liver microsome and recombinant enzyme assays. Because CYP2C9 is the major enzyme driving all gliclazide ring-hydroxylation pathways, quantifying 6α-hydroxygliclazide formation in the presence and absence of selective CYP inhibitors (e.g., sulfaphenazole) enables precise reaction phenotyping. Given that 6α-hydroxygliclazide is formed at substantially lower rates than other hydroxylated metabolites—and was not quantifiable in standard microsomal incubations—procurement of a high-purity synthetic reference standard is indispensable for establishing validated LC-MS/MS or HPLC-UV methods. This is particularly relevant for pharmacogenetic studies evaluating the impact of CYP2C9*2 and CYP2C9*3 variant alleles on gliclazide metabolic clearance [1].

Development and Validation of Isomer-Specific HPLC-UV and LC-MS/MS Bioanalytical Methods

The close chromatographic proximity of 6α-hydroxygliclazide (Rt = 4.58 min) and 7β-hydroxygliclazide (Rt = 4.40 min), separated by a mere 0.18 min under validated reversed-phase conditions, creates a high risk of peak misassignment in bioanalytical methods that lack authentic reference standards for each isomer. Certified 6α-hydroxygliclazide reference material is required to confirm retention time identity, establish method specificity, and demonstrate baseline resolution from co-eluting isomeric metabolites during method validation according to ICH M10 and FDA bioanalytical method validation guidance. This is especially critical for regulated bioequivalence studies and therapeutic drug monitoring applications where metabolite identification must be unambiguous [2].

Stereochemistry-Dependent Phase II Metabolism Studies: Differential Glucuronidation Profiling

The established finding that β-hydroxy gliclazide metabolites (6β-, 7β-) form glucuronide conjugates while α-hydroxy metabolites (6α-, 7α-) do not creates a unique research niche for 6α-hydroxygliclazide as a model compound for investigating how subtle stereochemical differences govern UDP-glucuronosyltransferase (UGT) substrate recognition and conjugation efficiency. By using 6α-hydroxygliclazide alongside 6β-hydroxygliclazide in paired in vitro glucuronidation assays (e.g., with recombinant UGT isoforms or human liver microsomes supplemented with UDPGA), researchers can dissect the structural determinants of UGT isoform selectivity toward azabicyclooctyl ring substrates. This knowledge advances fundamental understanding of phase II metabolism stereoselectivity and can inform structure-metabolism relationship (SMR) models [3].

In Silico-to-In Vitro Solubility and Permeability Correlation Studies for Metabolite Biopharmaceutics

The in silico prediction that all hydroxylated gliclazide metabolites exhibit superior intrinsic solubility compared to the poorly soluble parent drug positions 6α-hydroxygliclazide as a candidate for experimental solubility-permeability trade-off assessment. Since gliclazide is a BCS Class II drug (low solubility, high permeability) whose bioavailability is dissolution-rate-limited, understanding whether its hydroxylated metabolites exhibit meaningfully different biopharmaceutical properties is essential for evaluating potential metabolite contributions to in vivo pharmacological effects. Researchers can procure 6α-hydroxygliclazide reference standard to conduct kinetic solubility assays, parallel artificial membrane permeability assays (PAMPA), or Caco-2 monolayer transport studies, generating experimental data to validate or refine the in silico predictions reported in the pharmacoinformatic literature [4].

Quote Request

Request a Quote for 6α-Hydroxygliclazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.